molecular formula C16H19NO5 B3000183 N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1798463-54-3

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3000183
CAS No.: 1798463-54-3
M. Wt: 305.33
InChI Key: LDHUREDNKUERTI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamides and has been studied extensively for its pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

As an acetamide derivative, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions

Biochemical Pathways

The compound has been studied for its potential therapeutic applications, and it’s involved in various chemical reactions. For instance, it has been associated with the formation of furan and phenol. .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide typically involves the reaction of [2-(furan-2-yl)-2-methoxyethyl]amine with 2-(2-methoxyphenoxy)acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl)acetamide .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-19-12-6-3-4-7-13(12)22-11-16(18)17-10-15(20-2)14-8-5-9-21-14/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHUREDNKUERTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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